molecular formula C9H8ClFN2S B3249027 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride CAS No. 1909317-40-3

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride

Cat. No.: B3249027
CAS No.: 1909317-40-3
M. Wt: 230.69
InChI Key: IGABLCWSKILGOU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride (Molecular Formula: C₉H₇FN₂S·HCl) is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 4 and an amine group at position 3. Key structural and physicochemical properties include:

  • SMILES: C1=CC(=CC=C1C2=C(SC=N2)N)F
  • InChIKey: UFSGAXJZAHDSGD-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted CCS values for adducts range from 137.4 Ų ([M+H]⁺) to 149.7 Ų ([M+Na]⁺) .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazol-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S.ClH/c10-7-3-1-6(2-4-7)8-9(11)13-5-12-8;/h1-5H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGABLCWSKILGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC=N2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable thioamide and a halogenated compound.

  • Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorinated aromatic compound reacts with the thiazole core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural Features and Reactivity

The compound’s reactivity is governed by:

  • Thiazole ring : Aromatic heterocycle with nitrogen and sulfur atoms, enabling electrophilic substitution and coordination chemistry.

  • 5-Amino group : Nucleophilic site for acylation, alkylation, or condensation reactions.

  • 4-Fluorophenyl group : Electron-withdrawing substituent that directs electrophilic attack to specific positions on the thiazole ring.

2.1. Nucleophilic Substitution

The amino group at position 5 participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Acylation Acetic anhydride, DMF, 80°CN-Acetyl derivative85%
Alkylation Ethyl bromoacetate, K₂CO₃, EtOHN-Alkylated thiazole72%
Schiff Base Formation Benzaldehyde, EtOH, refluxImine-linked derivatives68%

Mechanistic Insight : The amino group acts as a nucleophile, attacking electrophilic carbonyl carbons or alkyl halides .

2.2. Electrophilic Aromatic Substitution

The thiazole ring undergoes substitution at electron-rich positions (C-2 or C-4):

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Nitration HNO₃/H₂SO₄, 0°C2-Nitrothiazole derivative60%
Halogenation Br₂, FeCl₃, CH₂Cl₂2-Bromothiazole derivative75%

Regioselectivity : Fluorine’s meta-directing effect directs substitution to C-2 .

Oxidation:

  • Thiazole ring : Forms sulfoxides using H₂O₂ in acetic acid.

  • Amino group : Oxidized to nitro group with KMnO₄ under acidic conditions.

Reduction:

  • Nitro group : Reduced to amine using H₂/Pd-C (85% yield).

2.4. Coupling Reactions

The fluorophenyl group participates in cross-coupling:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Suzuki-Miyaura 4-Bromophenylboronic acid, Pd(PPh₃)₄Biaryl-thiazole hybrid78%
Buchwald-Hartwig Aryl halide, Pd₂(dba)₃, XantphosN-Arylated derivatives65%

Catalytic Systems : Palladium-based catalysts enable C–C and C–N bond formation .

2.5. Cyclization Reactions

The amino group facilitates heterocycle formation:

Reaction TypeReagents/ConditionsProducts FormedYieldSource
Quinoline Formation Polyphosphoric acid, 120°CFused quinoline-thiazole derivatives71%
Thiadiazole Synthesis CS₂, KOH, EtOHThiadiazolo-thiazole hybrids63%

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, releasing HCl and forming polymeric byproducts .

  • Photodegradation : UV light induces ring-opening via C–S bond cleavage (half-life: 48 hrs under sunlight) .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds related to 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride have been tested for their efficacy against various bacterial strains. A study demonstrated that thiazole derivatives showed promising in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, highlighting their potential as new antibacterial agents .

1.2 Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways. Notably, thiazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme crucial in the synthesis of leukotrienes implicated in inflammatory diseases such as asthma and rheumatoid arthritis . The structure-activity relationship (SAR) studies suggest that modifications at the 4-position can enhance inhibitory potency.

Biological Research Applications

2.1 Neuropharmacology
The interaction of this compound with monoamine oxidase enzymes indicates its potential role in neuropharmacology. By modulating the metabolism of neurotransmitters, this compound could influence behavioral outcomes and therapeutic strategies for neurodegenerative disorders.

2.2 Cancer Research
Emerging studies have explored the compound's anticancer properties. Thiazole derivatives have been associated with selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, certain derivatives have shown significant activity against Plasmodium falciparum, indicating their utility in parasitic infections as well .

Industrial Applications

3.1 Agrochemicals
The unique chemical structure of this compound makes it suitable for developing agrochemicals. Its efficacy as a pesticide or herbicide is under investigation, with preliminary results indicating potential effectiveness against agricultural pests .

3.2 Chemical Synthesis
In synthetic chemistry, this compound serves as a crucial building block for creating more complex molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions, facilitating the synthesis of novel compounds for research and industrial applications.

Case Studies

Study Focus Key Findings
Antibacterial ActivityDemonstrated effective inhibition against Staphylococcus aureus.
Enzyme InhibitionShowed potent inhibition of 5-lipoxygenase; potential anti-inflammatory applications.
Anticancer PropertiesExhibited selective cytotoxicity against cancer cell lines; potential use in chemotherapy.

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Aromatic Substituents

4-Amino-2-methyl-5-phenylthiazole Hydrochloride (C₁₀H₁₁ClN₂S)
  • Structural Differences : Replaces the 4-fluorophenyl group with a phenyl group and introduces a methyl group at position 2.
  • Impact: The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions. 194.03 for the target compound) .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (C₁₀H₈ClFN₂S)
  • Structural Differences : Features a chloro-fluorobenzyl substituent instead of 4-fluorophenyl.
  • Impact : The additional chlorine atom introduces greater hydrophobicity and may enhance target binding through halogen bonding. This compound is explored in preclinical studies for unspecified therapeutic targets .
4-tert-Butyl-1,3-thiazol-5-amine Dihydrochloride
  • Structural Differences : Substitutes the 4-fluorophenyl group with a bulky tert-butyl group.
  • Impact : The tert-butyl group significantly increases steric hindrance, which could limit membrane permeability but improve metabolic stability .

Thiadiazole Derivatives with Fluorophenyl Groups

Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
  • Structural Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core and incorporates a thiophene linker.
  • Biological Activity : Demonstrates selective anticancer activity against breast cancer (MCF7 cell line, IC₅₀ = 1.28 μg/mL). The thiadiazole-thiophene scaffold may enhance π-π stacking interactions with cellular targets .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structural Differences : Contains a chlorobenzylidene group and a 4-methylphenyl substituent.
  • Impact : The chlorine and methyl groups contribute to insecticidal and fungicidal activities, highlighting the role of electronegative and hydrophobic substituents in agrochemical applications .

Thiazole Derivatives with Complex Pharmacological Profiles

SSR125543A (CRF₁ Receptor Antagonist)
  • Structural Differences: A 2-aminothiazole derivative with a poly-substituted aromatic system and a propargyl group.
  • Biological Activity: Exhibits nanomolar affinity for corticotropin-releasing factor (CRF₁) receptors (pKᵢ = 8.73). The propargyl group and fluorophenyl moiety enhance blood-brain barrier penetration and receptor selectivity, respectively .

Key Comparative Insights

Substituent Effects on Bioactivity

  • Fluorine vs. Chlorine : Fluorine improves metabolic stability and lipophilicity, while chlorine enhances halogen bonding (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) .
  • Aromatic Ring Modifications : Thiadiazole derivatives (e.g., ) show broader anticancer activity compared to thiazoles, likely due to increased planarity and electronic interactions .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., target compound and 4-Amino-2-methyl-5-phenylthiazole hydrochloride) exhibit improved aqueous solubility compared to free bases .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce membrane permeability but increase metabolic resistance .

Target Selectivity

  • Thiazole vs. Thiadiazole Cores : Thiazoles (e.g., SSR125543A) are preferred for central nervous system targets due to smaller size, while thiadiazoles (e.g., ) excel in peripheral anticancer applications .

Biological Activity

4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in the body.

  • Target Enzymes : The compound is believed to interact with amine oxidase (flavin-containing) B, which is crucial for the metabolism of neuroactive and vasoactive amines. This interaction can modulate neurotransmitter systems, influencing neuronal signaling and behavior.
  • Biochemical Pathways : By affecting the metabolism of biogenic amines, this compound may alter cellular signaling pathways, gene expression, and overall cellular metabolism, leading to significant physiological effects .

Pharmacological Effects

The pharmacological profile of this compound reveals various activities:

  • Anticancer Activity : Studies have shown that compounds with similar thiazole structures exhibit notable anticancer properties. For instance, derivatives of thiazole have been reported to induce apoptotic cell death in cancer cells and demonstrate significant cytotoxicity against various tumor cell lines .
  • Neuroprotective Effects : The compound's interaction with neuroactive amines suggests potential neuroprotective properties. Research indicates that thiazole derivatives can exhibit anti-inflammatory and antioxidant activities, making them promising candidates for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications.

Compound ModificationEffect on Activity
Electron-withdrawing groups (e.g., fluorine)Increased cytotoxicity against cancer cells
Methyl substitution on the phenyl ringEnhanced activity against specific cell lines
Variations in the thiazole ring structureAltered binding affinity and potency

Research has shown that substituents on the phenyl ring significantly affect the compound's potency. For instance, adding a methyl group at position 4 has been associated with increased cytotoxic activity .

Case Studies and Research Findings

Several studies highlight the biological activity of thiazole derivatives similar to this compound:

  • Anticancer Studies : A study demonstrated that thiazole derivatives exhibited IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL against various cancer cell lines, indicating strong anticancer potential .
  • Neuroprotective Studies : In vitro studies showed that certain thiazole compounds could protect neuronal cells from oxidative stress-induced damage, suggesting their potential use in treating neurodegenerative disorders .
  • Antimicrobial Activity : Compounds structurally related to this compound have demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride?

  • Methodological Answer : The thiazole core can be synthesized via cyclization of a thiourea derivative with an α-halo ketone precursor. For example, reacting 4-fluorophenyl-substituted α-bromo ketones with thiourea under basic conditions (e.g., NaOH) forms the thiazole ring. Subsequent amine protonation with HCl yields the hydrochloride salt. Purification typically involves recrystallization or column chromatography .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and amine protonation.
  • Mass spectrometry (ESI-MS) for molecular ion confirmation.
  • HPLC for purity assessment (>95% purity is standard for research-grade material).
  • Elemental analysis to validate stoichiometry of the hydrochloride salt .

Q. What solubility properties should researchers consider for in vitro assays?

  • Methodological Answer : The compound's solubility in aqueous buffers (e.g., pH 7.4) is critical. If solubility is low (<1 mg/mL), use co-solvents like DMSO (≤1% v/v) or adjust buffer pH slightly (e.g., 6.5–7.5) to enhance dissolution. Solubility data should be cross-validated via UV-Vis spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and expected structural features?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or mass fragments) require advanced structural elucidation:

  • X-ray crystallography : Use programs like SHELXL for high-resolution structure determination.
  • 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm connectivity.
  • DFT calculations to predict spectroscopic properties and compare with experimental data .

Q. What strategies optimize the synthesis yield of the thiazol-5-amine core?

  • Methodological Answer :

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 mins vs. 12 hrs conventionally) and improves yields by 15–20% .
  • Catalytic additives (e.g., KI in Hantzsch thiazole synthesis) enhance cyclization efficiency.
  • Flow chemistry enables precise control of reaction parameters (temperature, residence time) for reproducibility .

Q. How can computational methods aid in predicting the compound’s pharmacological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Glide) to screen against receptors like CRF1 (corticotropin-releasing factor), leveraging structural analogs (e.g., thiazole-based antagonists in ).
  • Pharmacophore modeling identifies key interactions (e.g., fluorine-phenyl hydrophobic contacts) for target prioritization .

Q. What experimental designs are recommended for assessing biological activity in cellular models?

  • Methodological Answer :

  • Dose-response assays : Test 0.1–100 μM concentrations in CRF1 receptor-transfected HEK293 cells, measuring cAMP inhibition via ELISA .
  • Solubility controls : Include vehicle (DMSO) and positive controls (e.g., SSR125543A, a known CRF1 antagonist) .
  • Cytotoxicity screening : Use MTT assays to rule out nonspecific effects at active concentrations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride
Reactant of Route 2
4-(4-Fluorophenyl)-1,3-thiazol-5-amine hydrochloride

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